molecular formula C7H11NO2S2 B14909380 (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid

(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B14909380
M. Wt: 205.3 g/mol
InChI Key: DFOYWPNNFKSLFW-DSEUIKHZSA-N
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Description

(3R)-1,7-dithia-4-azaspiro[44]nonane-3-carboxylic acid is a unique spiro compound characterized by its distinctive spirocyclic structure, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The sulfur atoms in the spirocyclic structure can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfur or nitrogen functionalities.

    Substitution: Esters or amides.

Scientific Research Applications

(3R)-1,7-dithia-4-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the heteroatoms and functional groups.

    1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar ring systems but vary in their chemical properties and reactivity.

Uniqueness: (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2S2/c9-6(10)5-3-12-7(8-5)1-2-11-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1

InChI Key

DFOYWPNNFKSLFW-DSEUIKHZSA-N

Isomeric SMILES

C1CSCC12N[C@@H](CS2)C(=O)O

Canonical SMILES

C1CSCC12NC(CS2)C(=O)O

Origin of Product

United States

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